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Compound of Interest

Compound Name: AC-099 hydrochloride

Cat. No.: B12388688 Get Quote

Disclaimer
Initial searches for "AC-099 hydrochloride" did not yield specific information on a compound

with this designation for neuropathic pain research. It is possible that this is an internal

development name, a very recent discovery not yet in the public domain, or a misnomer. To

fulfill the core requirements of this request for an in-depth technical guide, this document will

focus on a representative, well-documented investigational compound for neuropathic pain:

ART26.12, a novel, selective Fatty Acid Binding Protein 5 (FABP5) inhibitor.

An In-Depth Technical Guide on ART26.12 for
Neuropathic Pain Research
Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Neuropathic pain, a debilitating condition resulting from damage or disease affecting the

somatosensory nervous system, presents a significant therapeutic challenge. Current

treatments often provide inadequate relief and are associated with dose-limiting side effects.

This guide provides a comprehensive overview of ART26.12, a first-in-class, selective inhibitor

of Fatty Acid Binding Protein 5 (FABP5), as a promising non-opioid therapeutic candidate for

neuropathic pain. ART26.12 modulates the endocannabinoid system to produce analgesic

effects and has shown significant promise in multiple preclinical models of neuropathic pain,
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including chemotherapy-induced peripheral neuropathy (CIPN) and diabetic neuropathy.[1][2]

[3] The compound has recently advanced into Phase 1 clinical trials, marking a critical step in

its development.[2][4][5][6]

Mechanism of Action: FABP5 Inhibition
Fatty Acid Binding Proteins (FABPs) are intracellular lipid-binding proteins that facilitate the

transport of fatty acids and other lipophilic substances to their metabolic and signaling

destinations.[7] FABP5, in particular, is a key regulator of the endocannabinoid system. It binds

to the endocannabinoid anandamide (AEA) and transports it to fatty acid amide hydrolase

(FAAH) for degradation.[7][8]

By selectively inhibiting FABP5, ART26.12 prevents the intracellular transport and subsequent

breakdown of AEA.[7][9] This leads to an accumulation of intracellular AEA, which then

enhances signaling through various receptors implicated in pain modulation, including:

Cannabinoid Receptor 1 (CB1): Activation of CB1 receptors is known to produce

antinociceptive effects.[7][8]

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα activation has analgesic

and anti-inflammatory effects.[8]

Transient Receptor Potential Vanilloid 1 (TRPV1): While peripheral activation of TRPV1 can

be pro-nociceptive, its modulation by endocannabinoids in the central nervous system can

contribute to analgesia.[8][10]

This multi-target engagement resulting from the elevation of endogenous cannabinoids is

believed to be the primary mechanism behind the analgesic efficacy of ART26.12 in

neuropathic pain states.

Signaling Pathway of ART26.12 Action
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Caption: Mechanism of action of ART26.12.

Preclinical Efficacy in Neuropathic Pain Models
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ART26.12 has demonstrated significant efficacy in reversing and preventing pain-like behaviors

in multiple rodent models of neuropathic pain.

Quantitative Data Summary
Neuropathy

Model
Species Sex

Dosing

Regimen

(ART26.12)

Key Findings Reference

Paclitaxel-

Induced

Peripheral

Neuropathy

(PIPN)

Rat
Male &

Female

25 or 50

mg/kg BID,

PO

(Prophylactic)

Prevented

mechanical

and cold

allodynia.

[1][11]

Streptozotoci

n-Induced

Diabetic

Neuropathy

Rat Male

25 or 100

mg/kg BID,

PO

(Treatment)

Significantly

reversed

established

mechanical

allodynia.

[1][12]

Oxaliplatin-

Induced

Peripheral

Neuropathy

(OIPN)

Rat N/A Chronic, oral

Effective at

preventing

and treating

pain

sensitivity.

[3]

Breast

Cancer-

Induced Bone

Pain

Rat Female

25 or 100

mg/kg BID,

PO

(Treatment)

Reversed

mechanical

allodynia.

[1][13]

Key Preclinical Findings
Dose-Dependent Efficacy: ART26.12 has shown dose-dependent reversal of mechanical

allodynia in models of diabetic neuropathy.[12]

Prophylactic and Therapeutic Effects: The compound is effective both in preventing the

development of neuropathy when administered before the nerve-damaging agent and in
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treating established pain.[1][3]

Broad Efficacy: ART26.12 has demonstrated efficacy across neuropathic pain models with

different etiologies, including chemotherapy-induced and diabetes-induced neuropathy.[1]

Favorable Safety Profile: Preclinical toxicology studies have shown a desirable safety profile,

with a No-Observable-Adverse-Effect-Level (NOAEL) of 1000 mg/kg/day in rodents and

dogs.[12][13]

Experimental Protocols
The following are representative protocols for key preclinical experiments used to evaluate the

efficacy of ART26.12.

Paclitaxel-Induced Peripheral Neuropathy (PIPN) Model
in Rats
This model is used to simulate chemotherapy-induced neuropathic pain.

Animals: Adult male and female Sprague Dawley rats are used.[11]

Induction of Neuropathy: Paclitaxel (2 mg/kg) is administered via intraperitoneal (IP) injection

on four alternate days (e.g., Day 0, 2, 4, and 6).[11]

Drug Administration: ART26.12 (25 or 50 mg/kg) or vehicle is administered orally (PO) twice

daily (BID) for a prophylactic effect, starting before paclitaxel administration and continuing

throughout the study period.[11]

Behavioral Testing:

Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments

applied to the plantar surface of the hind paw. A decrease in the force required to elicit a

withdrawal response indicates mechanical allodynia.[1][11]

Cold Allodynia: The latency to paw withdrawal is measured on a cold plate maintained at a

constant temperature (e.g., 4°C). A shorter withdrawal latency indicates cold allodynia.[1]
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Data Analysis: Paw withdrawal thresholds and latencies are compared between the

ART26.12-treated groups and the vehicle-treated control group.

Streptozotocin-Induced Diabetic Neuropathy Model in
Rats
This model mimics the painful neuropathy associated with diabetes.

Animals: Adult male Wistar rats are used.[12]

Induction of Diabetes and Neuropathy: A single intraperitoneal (IP) injection of streptozotocin

(STZ; 55 mg/kg) is administered to induce hyperglycemia and subsequent neuropathy.[12]

Confirmation of Neuropathy: The development of mechanical allodynia is confirmed using

von Frey filaments approximately 9-11 days post-STZ injection.[12]

Drug Administration: Once neuropathy is established, ART26.12 (25 or 100 mg/kg) or vehicle

is administered orally (PO) twice daily (BID) for a defined treatment period (e.g., 7 days).[12]

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline

and at multiple time points during the treatment period.[12]

Data Analysis: Changes in paw withdrawal thresholds from baseline are compared between

the ART26.12-treated groups and the vehicle-treated control group.

Experimental Workflow for Preclinical Neuropathic Pain
Study
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Caption: A generalized experimental workflow.

Clinical Development and Future Directions
ART26.12 is the first selective FABP5 inhibitor to enter human clinical trials.[2][4][5] A Phase 1

single ascending dose study has been initiated to evaluate the safety, tolerability, and

pharmacokinetics of ART26.12 in healthy volunteers.[6][14] The successful completion of this
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trial will pave the way for subsequent studies in patients with neuropathic pain, with a primary

focus on chemotherapy-induced peripheral neuropathy.[2][6]

The unique, non-opioid mechanism of action of ART26.12, combined with its promising

preclinical efficacy and safety profile, positions it as a potentially transformative therapy for the

millions of patients suffering from neuropathic pain. Further research will likely explore its

efficacy in other chronic pain conditions and its potential for combination therapy with existing

analgesics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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